N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide
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Overview
Description
N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a heterocyclic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN), a methyl group (-CH₃), and a phenyl group (-C₆H₅) attached to a pyrrole ring The acetamide group (-CONH₂) is also a significant part of its structure
Preparation Methods
The synthesis of N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be achieved through several methods:
Neat Methods: This involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Chemical Reactions Analysis
N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The cyano and carbonyl groups in the compound make it reactive towards nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form pyrrole derivatives.
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine. The major products formed from these reactions are various heterocyclic compounds, including pyrroles and pyrazoles .
Scientific Research Applications
N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a precursor in the synthesis of various biologically active molecules.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biochemistry: The compound’s derivatives have shown diverse biological activities, making it of interest to biochemists.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide involves its interaction with various molecular targets. The cyano and carbonyl groups in the compound can form hydrogen bonds with biological molecules, affecting their function. The compound can also participate in nucleophilic and electrophilic reactions, altering the activity of enzymes and receptors .
Comparison with Similar Compounds
N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound has a similar structure but contains a thiophene ring instead of a pyrrole ring.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: This compound contains a pyrazole ring and has different biological activities.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
61404-77-1 |
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Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H13N3O/c1-9-12(8-15)14(16-10(2)18)17-13(9)11-6-4-3-5-7-11/h3-7,17H,1-2H3,(H,16,18) |
InChI Key |
ZKDVPUGFQIBBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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